molecular formula C16H13NO2 B1312578 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one CAS No. 150389-84-7

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one

Cat. No. B1312578
M. Wt: 251.28 g/mol
InChI Key: KRMZERAQRFRQKQ-UHFFFAOYSA-N
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Description

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of acridine, a class of compounds that are often used in dyes and therapeutic agents .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 22 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds . It also features 1 three-membered ring (oxirane), 3 six-membered rings, and 2 ten-membered rings .


Chemical Reactions Analysis

Specific chemical reactions involving 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one are not detailed in the available resources. More research would be needed to provide a comprehensive analysis of its reactivity .

Scientific Research Applications

Antimicrobial Activity

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one and its derivatives have been investigated for their antimicrobial properties. For example, Kudryavtseva et al. (2017) synthesized new compounds related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, demonstrating moderate antimicrobial activity against gram-positive and gram-negative bacteria (Kudryavtseva et al., 2017).

Supramolecular Networks

The compounds 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one, closely related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, form monoclinic symmetry and supramolecular three-dimensional networks. He et al. (2013) showed that these structural features lead to strong intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).

Spectroscopic Properties

The 1H and 13C NMR resonances for acridin-9(10H)-ones have been extensively studied. Avellaneda et al. (2002) provided detailed assignments of these resonances, contributing to the understanding of hydrogen bond and amino–imino tautomerism in these compounds (Avellaneda et al., 2002).

Thermodynamic Characteristics

The thermodynamic characteristics of acridin-9(10H)-ones, including melting, volatilization, and crystal lattice enthalpies, have been investigated. Storoniak et al. (2003) demonstrated that these properties correlate well with crystal lattice enthalpies predicted theoretically (Storoniak et al., 2003).

Transient Absorption Behaviour

Mory et al. (1985) explored the transient absorption behaviour of 10H-acridin-9-one and its derivatives. Their study provided insights into the S1-Sn and T1-Tn absorptions in various solvents, enhancing the understanding of these compounds in spectroscopic analysis (Mory et al., 1985).

Synthesis and Cytotoxic Activity

Some derivatives of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one have shown significant cytotoxic activity. Boutefnouchet et al. (2010) synthesized analogues displaying antiproliferative activity, emphasizing the role of the oxirane unit in this activity (Boutefnouchet et al., 2010).

Fluorescence in pH Range

Singh et al. (2016) tailored 10H-acridin-9-one with (S)-tyrosine to create a compound that undergoes pH-dependent protonation/deprotonation, affecting fluorescence. This property enabled the labeling of cancer cells, highlighting a potential application in biomedical imaging (Singh et al., 2016).

Anticancer Properties

Singh et al. (2019) reported the tumor growth inhibitory activity of substituted acridones, including (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate, particularly against specific leukemia and cancer cell lines. Their study provided insights into the interaction of these compounds with dihydrofolate reductase (Singh et al., 2019).

Safety And Hazards

The safety and hazards associated with 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one are not explicitly mentioned in the available literature. Given the interest in acridine derivatives for their potential therapeutic properties, it could be a fruitful area for further study .

properties

IUPAC Name

10-(oxiran-2-ylmethyl)acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-12-5-1-3-7-14(12)17(9-11-10-19-11)15-8-4-2-6-13(15)16/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZERAQRFRQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434974
Record name 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one

CAS RN

150389-84-7
Record name 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Chittepu, J Yang, A Benoit, CE Salomon, Y Ji… - bioRxiv, 2021 - biorxiv.org
A series of acridone and xanthone-based compounds bearing 1,2-epoxypropyl or 1,2-propanediol substituents were synthesized and evaluated for activity against MRSA and MSSA …
Number of citations: 1 www.biorxiv.org
AR Benoit - 2013 - conservancy.umn.edu
After the discovery of acridine in the late 1800's, the acridine class of molecules attracted much synthetic interest due to their usefulness as dyestuffs and the discovery that certain …
Number of citations: 2 conservancy.umn.edu

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